An In-Depth Technical Guide on the Physicochemical Properties of 8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid
An In-Depth Technical Guide on the Physicochemical Properties of 8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid
Introduction
8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound of significant interest in pharmaceutical and materials science research. The imidazo[1,2-a]pyridine core is a prominent scaffold in medicinal chemistry, forming the basis for a variety of biologically active molecules.[1][2] The incorporation of a trifluoromethyl (-CF3) group at the 8-position and a carboxylic acid (-COOH) group at the 2-position imparts unique physicochemical properties that influence its biological activity, solubility, and potential as a drug candidate or functional material.[3]
The trifluoromethyl group is a key structural motif in modern drug design. Its strong electron-withdrawing nature can significantly alter the acidity of nearby functional groups, enhance metabolic stability, and increase lipophilicity, which can improve membrane permeability and bioavailability.[4][5] The carboxylic acid moiety provides a site for hydrogen bonding and salt formation, which is crucial for modulating solubility and formulation characteristics. This guide provides a comprehensive overview of the core physicochemical properties of 8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid, detailed experimental protocols for their determination, and insights into the implications of these properties for research and development.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application, particularly in drug development. These properties govern a molecule's behavior in biological systems and its suitability for formulation.
Table 1: Summary of Physicochemical Properties
| Property | Value | Method of Determination | Significance in Drug Development |
| Molecular Formula | C9H5F3N2O2 | --- | Defines the elemental composition.[6] |
| Molecular Weight | 230.14 g/mol | --- | Influences diffusion and transport properties.[6] |
| Appearance | White crystalline powder | Visual Inspection | Important for formulation and quality control.[7] |
| Melting Point | 220-225 °C | Capillary Melting Point | Indicator of purity and lattice energy.[7] |
| Solubility | Moderately soluble in polar solvents (e.g., methanol, water) | Equilibrium Solubility Assay | Affects absorption and bioavailability.[7] |
| pKa (Predicted) | ~3-4 (Carboxylic Acid) | In silico prediction | Governs ionization state at physiological pH, impacting solubility and receptor binding. |
| LogP (Calculated) | ~2.5 - 3.0 | In silico prediction | Measures lipophilicity, which is critical for membrane permeability and ADME properties. |
| H-Bond Donors | 1 | Computational | Influences solubility and binding interactions.[8] |
| H-Bond Acceptors | 3 | Computational | Influences solubility and binding interactions.[8] |
Note: Predicted and calculated values are estimations and should be confirmed by experimental determination.
Experimental Protocols for Physicochemical Characterization
The following sections provide detailed methodologies for the experimental determination of key physicochemical parameters. The choice of these experiments is driven by the need to obtain robust and reproducible data that can confidently guide further research and development.
Determination of Aqueous Solubility (Equilibrium Shake-Flask Method)
Rationale: The shake-flask method is the gold standard for determining equilibrium solubility. It ensures that the solution has reached saturation, providing a thermodynamically accurate measurement. This is critical for predicting oral absorption and for developing parenteral formulations.
Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of 8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid to a series of vials containing phosphate-buffered saline (PBS) at pH 7.4.
-
Ensure a solid excess is visible to confirm saturation.
-
-
Equilibration:
-
Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to reach equilibrium. The extended time is necessary to ensure the dissolution process is complete.
-
-
Sample Preparation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant.
-
Filter the aliquot through a 0.22 µm syringe filter to remove any undissolved particles. This step is crucial to avoid overestimation of the solubility.
-
-
Quantification:
-
Dilute the filtered supernatant with an appropriate solvent (e.g., mobile phase for HPLC).
-
Quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[9][10]
-
Prepare a standard curve with known concentrations of the compound to ensure accurate quantification.
-
Workflow for Solubility Determination
Caption: Workflow for Equilibrium Solubility Determination.
Determination of Lipophilicity (LogP) by Reverse-Phase HPLC
Rationale: Lipophilicity, expressed as the octanol-water partition coefficient (LogP), is a critical determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. A LogP value between 1 and 3 is often considered optimal for oral drug absorption. The HPLC method provides a rapid and reliable estimation of LogP.[11]
Protocol:
-
System Setup:
-
Use a C18 reverse-phase HPLC column.
-
The mobile phase consists of a gradient of acetonitrile and water.
-
-
Standard Preparation:
-
Prepare a set of standard compounds with known LogP values that bracket the expected LogP of the test compound.
-
-
Analysis:
-
Inject the test compound and the standards onto the HPLC system.
-
Measure the retention time (tR) for each compound.
-
-
Calculation:
-
Calculate the capacity factor (k) for each compound using the formula: k = (tR - t0) / t0, where t0 is the void time of the column.
-
Plot log(k) versus the known LogP values of the standards to generate a calibration curve.
-
Determine the log(k) of the test compound and use the calibration curve to extrapolate its LogP value.
-
Structural and Purity Analysis
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy provides detailed information about the molecular structure and is essential for confirming the identity and purity of the synthesized compound.[12] For imidazo[1,2-a]pyridine derivatives, ¹H NMR is particularly useful for identifying the characteristic aromatic protons.[13]
Expected ¹H NMR Spectral Features:
-
Aromatic Region: The protons on the imidazo[1,2-a]pyridine ring system will appear as a series of doublets and triplets, characteristic of the substitution pattern.
-
Carboxylic Acid Proton: A broad singlet, typically downfield, which may be exchangeable with D₂O.
B. Mass Spectrometry (MS)
Rationale: Mass spectrometry is used to determine the molecular weight and can provide fragmentation patterns that help confirm the structure. For trifluoromethyl-containing compounds, specific fragmentation patterns, such as the loss of a CF₂ or CF₃ group, can be observed.[14][15]
C. High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds.[9] A well-developed HPLC method can separate the target compound from starting materials, byproducts, and degradation products.
Illustrative HPLC Method Development Workflow
Caption: HPLC Method Development Workflow.
Thermal Stability Analysis (Thermogravimetric Analysis - TGA)
Rationale: TGA is crucial for determining the thermal stability of a compound.[16] It measures changes in mass as a function of temperature, providing information on decomposition temperatures and the presence of residual solvents or water.[17] This is vital for establishing appropriate storage conditions and for understanding potential degradation pathways during manufacturing processes like drying.[18]
Protocol:
-
Sample Preparation:
-
Place a small, accurately weighed amount of the compound (typically 5-10 mg) into a TGA pan.
-
-
Instrument Setup:
-
Place the pan in the TGA instrument.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 400 °C).
-
-
Data Analysis:
-
Record the mass loss as a function of temperature.
-
The onset temperature of mass loss indicates the beginning of decomposition or desolvation.
-
The percentage of mass loss can be used to quantify the amount of volatile components.
-
Biological Context and Potential Applications
The imidazo[1,2-a]pyridine scaffold is known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The specific substitution pattern of 8-(trifluoromethyl) and 2-carboxylic acid likely modulates these activities. For instance, this compound is used as an intermediate in the synthesis of anticancer and antiviral agents.[7] The trifluoromethyl group can enhance binding to biological targets, while the carboxylic acid can participate in crucial hydrogen bonding interactions with enzymes.[3][7] Furthermore, derivatives of imidazo[1,2-a]pyridine have been investigated as antituberculosis agents.[19] The physicochemical properties detailed in this guide are instrumental in understanding the structure-activity relationships (SAR) and in optimizing lead compounds for improved efficacy and pharmacokinetic profiles.
Conclusion
8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid possesses a unique combination of structural features that make it a valuable building block in drug discovery and materials science. A comprehensive understanding and experimental determination of its physicochemical properties, as outlined in this guide, are essential for its effective application. The provided protocols offer a robust framework for researchers to characterize this and similar molecules, ensuring data integrity and facilitating the translation of promising compounds from the laboratory to clinical or industrial applications.
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